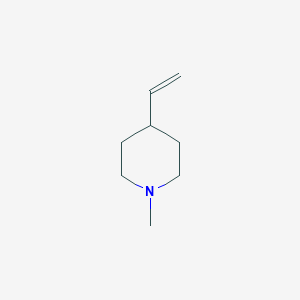

4-Ethenyl-1-methylpiperidine

Description

Contextualization within N-Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds (N-heterocycles) are fundamental to medicinal chemistry and materials science, with a vast number of pharmaceuticals and biologically active molecules featuring these ring systems. rsc.orgresearchgate.net Among the various N-heterocycles, saturated rings like piperidine (B6355638) play a crucial role due to their conformational flexibility and their presence in numerous natural products and synthetic drugs. nih.govencyclopedia.pub 4-Ethenyl-1-methylpiperidine, as a substituted piperidine, is situated within this important class of compounds, offering a synthetically versatile platform for further chemical elaboration. The presence of both a tertiary amine and a vinyl group provides two distinct points for chemical modification, making it a bifunctional building block.

Importance of Piperidine Scaffolds in Advanced Chemical Synthesis

The piperidine ring is one of the most prevalent heterocyclic motifs found in FDA-approved pharmaceuticals. researchgate.net Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubnih.gov The significance of the piperidine scaffold lies in its ability to impart favorable pharmacokinetic properties to a molecule, such as improved solubility and bioavailability. researchgate.net The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which is critical for effective binding to biological targets. encyclopedia.pub For instance, the benzyl-piperidine group is a well-established fragment for binding to the catalytic site of acetylcholinesterase, a key target in Alzheimer's disease therapy. encyclopedia.pub The continued development of novel synthetic methods to access functionalized piperidines underscores their enduring importance in drug discovery and development. nih.govnih.gov

Table 1: Selected Examples of Commercially Available Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Ritalin | ADHD Treatment encyclopedia.pub |

| Risperidone | Antipsychotic rsc.org |

| Loperamide | Antidiarrheal rsc.org |

| Paroxetine | Antidepressant rsc.org |

| Donepezil | Alzheimer's Disease Treatment nih.gov |

Unique Reactivity Profile of the Ethenyl Functionality in Piperidine Systems

The ethenyl (vinyl) group attached to the piperidine ring at the 4-position introduces a site of unsaturation that can participate in a wide array of chemical transformations. This functionality allows for the application of modern synthetic methodologies to further elaborate the piperidine core. For example, the vinyl group can undergo various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, to introduce new functional groups.

Moreover, the vinyl group is a key participant in powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, can be employed to attach aryl or other vinyl groups, thereby constructing more complex molecular frameworks. unito.it The reactivity of vinylpiperidines has also been explored in ring-expansion reactions, such as the aza-Claisen rearrangement, which can lead to the formation of larger, medium-sized nitrogen-containing rings. uvm.edutandfonline.com The ability to perform asymmetric transformations on the vinyl group or to utilize it in stereoselective cyclization reactions further enhances the synthetic utility of compounds like this compound. nih.govmdpi.com

Overview of Current Research Landscape and Gaps

Current research on piperidine derivatives is highly active, with a continuous stream of publications detailing new synthetic methods and pharmacological applications. nih.govnih.gov The synthesis of substituted piperidines, including those with vinyl groups, is an area of ongoing investigation, with efforts focused on developing more efficient and stereoselective routes. nih.govacs.org While the synthesis and reactivity of various vinylpiperidines have been reported, a comprehensive study specifically focused on the unique properties and full synthetic potential of this compound appears to be a gap in the current literature. Much of the available information is found within broader studies on piperidine synthesis or as entries in chemical supplier catalogs. bldpharm.comkeyorganics.net Future research could focus on a more systematic exploration of its reactivity in a wider range of modern synthetic transformations, its potential as a ligand in catalysis, and the biological activities of its derivatives. A detailed investigation into its coordination chemistry and its application in the synthesis of novel alkaloids or pharmaceutical analogs would be a valuable contribution to the field.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

4-ethenyl-1-methylpiperidine |

InChI |

InChI=1S/C8H15N/c1-3-8-4-6-9(2)7-5-8/h3,8H,1,4-7H2,2H3 |

InChI Key |

KNSKADMRFWMSRW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethenyl 1 Methylpiperidine and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comscitepress.orgleah4sci.comkccollege.ac.ine3s-conferences.org For 4-ethenyl-1-methylpiperidine, two primary disconnections are considered logical and efficient.

Disconnection A: C-C bond of the ethenyl group

This approach involves disconnecting the double bond of the ethenyl group, leading to a 4-piperidone (B1582916) precursor. This is a common and often practical strategy as 1-methyl-4-piperidone (B142233) is a readily available starting material. The forward reaction would then involve a carbon-carbon bond-forming reaction at the C4 position, such as a Wittig reaction or a Grignard reaction followed by dehydration.

Disconnection B: C-N and C-C bonds of the piperidine (B6355638) ring

A more complex disconnection involves breaking the piperidine ring itself. This can be envisioned through various ring-forming strategies. For instance, a disconnection of the N1-C2 and C3-C4 bonds could lead to an acyclic precursor amenable to a tandem reaction sequence. This approach offers flexibility in introducing substituents onto the piperidine ring during its formation.

Construction of the Piperidine Ring with Ethenyl Functionality

Several synthetic strategies can be employed to construct the this compound scaffold, each with its own advantages and limitations.

Cyclization Reactions (e.g., Radical, Metal-Catalyzed)

Cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. youtube.commdpi.com These reactions can be initiated by various means, including radical initiators or metal catalysts. For the synthesis of this compound, a hypothetical radical cyclization could involve an acyclic amine precursor containing a suitably positioned radical acceptor and a vinyl group.

Metal-catalyzed cyclizations, often employing palladium, rhodium, or iridium catalysts, offer a high degree of control over the reaction. organic-chemistry.org For example, an intramolecular Heck reaction of an acyclic precursor containing an alkene and an aryl or vinyl halide could be a viable route. Another approach is the aza-Prins cyclization, which can form 4-halopiperidines that could subsequently be converted to the desired ethenyl derivative. organic-chemistry.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.orgru.nlnih.gov This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct like ethylene (B1197577). wikipedia.orgorganic-chemistry.org

For the synthesis of a 4-ethenylpiperidine (B1330849) derivative, a suitable acyclic diene precursor would be required. The RCM reaction would then form the piperidine ring with an endocyclic double bond, which would then need to be isomerized or further functionalized to achieve the exocyclic ethenyl group. The efficiency and selectivity of RCM can be influenced by factors such as the catalyst, solvent, and the structure of the diene substrate. organic-chemistry.orgnih.gov

Derivatization from Pre-formed Piperidine Rings (e.g., Wittig reactions at C4, cross-coupling at C4)

A highly convergent and widely used approach involves the modification of a pre-formed piperidine ring. nih.gov This strategy often begins with the commercially available 1-methyl-4-piperidone.

Wittig Reactions: The Wittig reaction is a classic and effective method for converting ketones into alkenes. researchgate.netcdnsciencepub.comjocpr.comgoogle.com In this case, 1-methyl-4-piperidone can be reacted with a methylidene-containing phosphorane, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base to yield this compound. google.com The choice of base and reaction conditions can influence the yield and purity of the product. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another versatile method for introducing the ethenyl group. mt.comorganic-chemistry.orgscielo.org.mxnih.govbeilstein-journals.orgnih.gov This would typically involve converting the ketone of 1-methyl-4-piperidone into a suitable coupling partner, such as a vinyl triflate or a vinyl halide. This intermediate could then be coupled with a vinylboronic acid or a vinylstannane in the presence of a palladium catalyst and a base to form the desired product. organic-chemistry.orgbeilstein-journals.org

Below is a table summarizing the derivatization approaches:

| Reaction Type | Starting Material | Key Reagents | Product | Reference(s) |

| Wittig Reaction | 1-Methyl-4-piperidone | Methyltriphenylphosphonium bromide, Strong base | This compound | researchgate.netgoogle.com |

| Suzuki-Miyaura Coupling | 4-Triflyloxy-1-methyl-1,2,3,6-tetrahydropyridine | Vinylboronic acid, Palladium catalyst, Base | This compound | organic-chemistry.orgbeilstein-journals.org |

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound, particularly if additional chiral centers are present, requires stereoselective methods.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comtcichemicals.comsioc-journal.cnresearchgate.net After the desired stereocenter is established, the auxiliary is removed. This strategy has been widely applied in the synthesis of chiral piperidine derivatives. google.comresearchgate.netresearchgate.net

In the context of this compound synthesis, a chiral auxiliary could be attached to the nitrogen atom of a piperidine precursor. For instance, a chiral oxazolidinone auxiliary could be used to direct the stereoselective addition of a vinyl nucleophile to the C4 position of a suitable piperidone precursor. wikipedia.org Subsequent removal of the auxiliary and N-methylation would yield the enantiomerically enriched target molecule. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. researchgate.net

Asymmetric Catalysis in Ethenyl Group Introduction or Piperidine Ring Formation

The stereoselective synthesis of piperidine derivatives is a cornerstone of modern organic chemistry, driven by the prevalence of the piperidine scaffold in pharmaceuticals. researchgate.net Achieving control over the stereochemistry at the C4 position, where the ethenyl group is located, is critical. Advanced catalytic methods focus on either constructing the chiral piperidine ring or introducing the ethenyl (vinyl) group onto a prochiral precursor with high stereoselectivity.

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective and stereoselective synthesis of substituted piperidines. d-nb.info By selecting the appropriate chiral dirhodium tetracarboxylate catalyst and nitrogen-protecting group, it is possible to direct functionalization to specific positions on the piperidine ring. For instance, rhodium catalysts have been successfully used to generate 2- and 4-substituted piperidine analogues. d-nb.info In a related context, a gold-catalyzed cyclization of N-homopropargyl amide can produce piperidin-4-one intermediates, which could subsequently be converted to the 4-ethenyl derivative. This method shows excellent diastereoselectivities in the ring formation step. nih.gov

Another major strategy involves the asymmetric hydrogenation or cyclization of functionalized precursors. mdpi.com For example, the stereoselective hydrogenation of unsaturated piperidinones, followed by further chemical modifications, can yield specific stereoisomers. mdpi.com Radical-mediated cyclizations and intramolecular hydroamination are also viable routes for constructing the piperidine ring with defined stereocenters. mdpi.com The choice of catalyst and ligand is paramount in these transformations to achieve high enantiomeric excess (ee) and diastereomeric ratios (d.r.). d-nb.info

Table 1: Examples of Asymmetric Catalysis in Piperidine Synthesis

| Catalyst System | Transformation | Substrate Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Rh₂(R-TPPTTL)₄ | C2-H Functionalization | N-Bs-piperidine | Up to 27:1 d.r., 69% ee | d-nb.info |

| Rh₂(R-TCPTAD)₄ | C2-H Functionalization | N-Boc-piperidine | Up to 11:1 d.r., 93% ee | d-nb.info |

| Gold(I) Complex / Catecholborane | Cyclization/Reduction | N-homopropargyl amide | Excellent diastereoselectivity | nih.gov |

| Iridium(I) / P,N-Ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | High enantioselectivity | mdpi.com |

Enzymatic Synthesis and Biocatalysis for Chemical Production

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high efficiency and selectivity of enzymes. rroij.comrsc.org The use of enzymes or whole-cell systems for producing this compound or its chiral precursors operates under mild conditions, reducing energy consumption and waste. rroij.comspinchem.com

Several classes of enzymes are relevant for this purpose. Oxidoreductases, such as alcohol dehydrogenases and ketoreductases, can catalyze the asymmetric reduction of a 4-acetylpiperidine precursor to a specific chiral alcohol with high enantiopurity. rroij.com This alcohol can then be chemically converted to the ethenyl group. Similarly, d-amino acid oxidases have been used for the oxidative cyanation of amines to produce α-aminonitriles, which are versatile precursors for heterocyclic compounds. rsc.org

Enzymatic kinetic resolution is another key biocatalytic strategy. rroij.com Lipases, for instance, can selectively acylate or hydrolyze one enantiomer in a racemic mixture of a 4-hydroxymethylpiperidine precursor, allowing for the separation of the two enantiomers. The inherent ability of enzymes to operate in aqueous systems and their high specificity often lead to cleaner reaction profiles and simplify downstream purification. nih.gov The development of enzyme cascades, where multiple enzymatic steps are performed sequentially in one pot, further enhances the efficiency of synthesizing complex molecules. rroij.comnih.gov While specific enzymes for the direct synthesis of this compound are not widely documented, the principles of biocatalysis are readily applicable to its precursors, making it a promising field for future development. nih.gov

N-Methylation Strategies and Their Impact on Yield and Selectivity

The N-methylation of the 4-ethenylpiperidine precursor is a critical final step. The primary challenge is to achieve selective mono-methylation while avoiding the formation of the over-methylated quaternary ammonium (B1175870) salt. iupac.org The choice of methylating agent and catalyst profoundly impacts both yield and selectivity.

Traditional methods often use reactive and toxic reagents like methyl iodide. Modern approaches, however, favor more benign and cost-effective C1 sources such as methanol (B129727), formaldehyde, or dimethyl carbonate (DMC). iupac.orgsemanticscholar.org The success of these methods hinges on the catalytic system employed.

Heterogeneous catalysts, such as platinum nanoparticles supported on carbon (Pt/C), have demonstrated high efficacy for the N-methylation of various amines using methanol. researchgate.net By carefully controlling reaction conditions like hydrogen pressure and temperature, the reaction can be steered toward either N-monomethylation or N,N-dimethylation. For aromatic amines, decreasing the reaction temperature can effectively prevent dimethylation and yield the monomethylated product with high selectivity. researchgate.net Other catalytic systems, including those based on ruthenium, have been developed for N-methylation using carbon dioxide as the C1 source. semanticscholar.org

Dimethyl carbonate (DMC) is another excellent "green" methylating agent that, when used with specific catalysts like alkali metal-exchanged zeolites, can achieve mono-N-methylation of anilines with selectivities up to 99%. iupac.org The choice of catalyst can also prevent undesired side reactions, such as the formation of carbamate (B1207046) intermediates. iupac.org

Table 2: Comparison of N-Methylation Strategies for Amines

| Methylating Agent | Catalyst | Substrate Type | Key Outcome / Selectivity | Reference |

|---|---|---|---|---|

| Methanol | Pt/C (heterogeneous) | Aromatic & Aliphatic Amines | High yield (>96%) for N-monomethylation of aromatic amines at 150°C. | researchgate.net |

| Dimethyl Carbonate (DMC) | Faujasite Zeolites | Aromatic Amines | Up to 99% selectivity for mono-N-methylation. | iupac.org |

| CO₂ / PhSiH₃ | RuCl₂(dmso)₄ / BuPAd₂ | Various Amines | Efficient methylation with CO₂ as C1 source. | semanticscholar.org |

| Lignin (B12514952) | LiI in Ionic Liquid | Anilines | Selective reaction of methoxy (B1213986) groups; up to 98% selectivity for N-methylation. | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integrated into the synthesis of fine chemicals to minimize environmental impact. wjpmr.com The synthesis of this compound can be made more sustainable by focusing on several key areas.

The use of biocatalysis, as detailed in section 2.3.3, is a cornerstone of green synthesis. rsc.orgmdpi.com Enzymatic processes reduce the need for harsh solvents and heavy metal catalysts, operate at lower temperatures, and generate less toxic waste. mdpi.comeuropa.eu

In conventional chemical synthesis, the choice of reagents and catalysts is critical. The move away from hazardous methyl halides towards greener methylating agents like dimethyl carbonate (DMC) and methanol represents a significant green advancement. iupac.orgresearchgate.net DMC, in particular, is a non-toxic reagent, and its reactions can be run with high atom economy, producing minimal by-products. iupac.org Using renewable feedstocks, such as utilizing methoxy groups from lignin for N-methylation, presents an innovative approach to sustainable chemical production. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 4 Ethenyl 1 Methylpiperidine

Reactivity of the Ethenyl Moiety

The ethenyl group, a carbon-carbon double bond, is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various pericyclic and metal-catalyzed reactions. Its reactivity is influenced by the electronic properties of the attached N-methylpiperidine ring.

The vinyl group of 4-ethenyl-1-methylpiperidine readily undergoes addition reactions, transforming the unsaturated ethenyl side chain into a saturated ethyl group with various substituents.

Hydrogenation: In the presence of a metal catalyst such as palladium, platinum, or nickel, this compound can be reduced by hydrogen gas (H₂). The reaction proceeds via catalytic hydrogenation, where both hydrogen atoms add across the same face of the double bond (syn-addition) from the surface of the catalyst. This transformation converts the ethenyl group into an ethyl group, yielding 4-ethyl-1-methylpiperidine. While the pyridine (B92270) ring itself can be hydrogenated to a piperidine (B6355638) ring under certain conditions chemrxiv.org, the exocyclic double bond of the ethenyl group is significantly more reactive and can be selectively reduced under milder conditions (e.g., lower pressure and temperature).

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the ethenyl group. wikipedia.orgyoutube.com In the first step, borane (B79455) (BH₃) adds across the double bond. Boron, being less electronegative than hydrogen, adds to the terminal carbon (the less substituted carbon), while a hydride adds to the internal carbon. libretexts.org This occurs in a concerted, syn-addition fashion. libretexts.orgyoutube.com The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group, preserving the stereochemistry. wikipedia.org The final product is 2-(1-methylpiperidin-4-yl)ethanol.

| Reaction | Reagents | Product | Key Mechanistic Feature | Regio/Stereochemistry |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C (or Pt, Ni) | 4-Ethyl-1-methylpiperidine | Catalytic surface reaction | Syn-addition |

| Halogenation (Bromination) | Br₂ in CCl₄ | 4-(1,2-Dibromoethyl)-1-methylpiperidine | Cyclic bromonium ion intermediate | Anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(1-Methylpiperidin-4-yl)ethanol | Concerted borane addition; oxidation with retention | Anti-Markovnikov, Syn-addition |

The ethenyl group can function as the 2π-electron component, or dienophile, in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.commasterorganicchemistry.com This reaction forms a new six-membered ring by reacting with a conjugated 4π-electron component (a diene). The rate and feasibility of the reaction are governed by the electronic nature of both the diene and the dienophile.

The N-methylpiperidine group is generally considered electron-donating, which enriches the electron density of the ethenyl group. Consequently, this compound is expected to react most efficiently with electron-poor dienes (e.g., dienes substituted with electron-withdrawing groups like esters or cyano groups). masterorganicchemistry.com Conversely, it would be a less suitable dienophile for electron-rich dienes in a standard Diels-Alder reaction.

Research on analogous vinyl-substituted nitrogen heterocycles, such as 4-vinylimidazoles, has shown they successfully engage in Diels-Alder reactions with electron-deficient dienophiles like N-phenylmaleimide, even at room temperature, to yield a single stereoisomer. researchgate.net The reaction typically favors the formation of the endo product under kinetic control, a result of favorable secondary orbital interactions in the transition state. masterorganicchemistry.com At higher temperatures, the Diels-Alder reaction can become reversible, potentially leading to the more thermodynamically stable exo product. masterorganicchemistry.com

The vinyl group is a polymerizable moiety, enabling this compound to act as a monomer. The resulting polymer, poly(this compound), would feature a hydrocarbon backbone with pendant N-methylpiperidine groups. The polymerization can proceed through various mechanisms.

Studies on the closely related monomer 4-vinylbenzyl piperidine have provided significant insight into the polymerization behavior of such compounds. rsc.orgrsc.orgresearchgate.net

Radical Polymerization: This can be initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide). The initiator radical adds to the vinyl group, generating a new radical on the adjacent carbon, which then propagates by adding to subsequent monomer units.

Cationic Polymerization: The piperidine nitrogen can influence the polymerization mechanism. Research on 4-vinylbenzyl piperidine suggests that the basicity of the piperidine ring can accelerate thermal polymerization rates compared to styrene, possibly through a mechanism involving cationic intermediates. rsc.orgrsc.orgresearchgate.net Protonation or Lewis acid complexation at the nitrogen could potentially initiate cationic polymerization of the vinyl group, although this can be complex due to the nucleophilic nature of the amine.

Controlled Polymerization: For synthesizing polymers with well-defined molecular weights and narrow polydispersities, living anionic polymerization methods can be employed. This has been demonstrated for 4-vinylbenzyl piperidine using initiators like sec-butyllithium. rsc.orgrsc.orgresearchgate.net This approach circumvents issues related to thermal autopolymerization that can occur at elevated temperatures required for some controlled radical techniques. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the ethenyl group can serve as a coupling partner.

Heck Reaction: The Mizoroki-Heck reaction couples a vinyl compound with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org In this context, this compound would react with a compound like iodobenzene (B50100) in the presence of a palladium catalyst and a base. wikipedia.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the ethenyl group into the palladium-aryl bond and subsequent β-hydride elimination to release the substituted alkene product (a stilbene (B7821643) derivative) and regenerate the catalyst. wikipedia.org Research has shown that Heck-type reactions can be used to functionalize complex piperidine-containing structures. chemrxiv.org

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organic halide. libretexts.orgorganic-chemistry.org While this compound itself is not a standard substrate, it could be readily converted into a suitable coupling partner. For instance, hydroboration of the ethenyl group would yield a borane that could, in principle, be used. More practically, brominated pyridines can be coupled with potassium vinyltrifluoroborate to synthesize vinyl-substituted heterocycles, demonstrating a viable synthetic route to such structures using Suzuki coupling. nih.gov

Negishi Reaction: This reaction involves the coupling of an organozinc compound with an organic halide. Similar to the Suzuki reaction, the ethenyl group would first need to be converted into a suitable partner, such as a vinyl halide or a vinylzinc reagent, to participate in a Negishi coupling.

Reactivity of the N-Methylpiperidine Nitrogen

The nitrogen atom in the N-methylpiperidine ring is a tertiary amine. Its chemical reactivity is dominated by the presence of a lone pair of electrons, which imparts both basic and nucleophilic character to the molecule.

N-Alkylation: As a nucleophile, the nitrogen atom can attack an electrophilic carbon atom of an alkyl halide (e.g., methyl iodide, phenacyl bromide) in an Sₙ2 reaction. researchgate.net This process, known as N-alkylation or quaternization, results in the formation of a quaternary piperidinium (B107235) salt. cdnsciencepub.comchemicalbook.com In this reaction, a new carbon-nitrogen bond is formed, and the nitrogen atom acquires a permanent positive charge. cdnsciencepub.com These salts are generally crystalline solids and are often more water-soluble than the parent amine.

N-Acylation: While tertiary amines like N-methylpiperidine cannot form stable amide bonds through direct acylation (as they lack an N-H bond to be replaced), they can react with acylating agents like acyl chlorides or anhydrides. This reaction typically results in the formation of a highly reactive N-acylpiperidinium ion. This intermediate is a potent acylating agent itself and is generally unstable, often being susceptible to subsequent reactions with any available nucleophiles. The presence of an N-acyl group can have a significant impact on the conformation of the piperidine ring. researchgate.net

| Reaction | Reagent | Product Type | Key Mechanistic Feature |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Quaternary Piperidinium Salt | Nucleophilic attack (Sₙ2) by nitrogen on R-X |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acylpiperidinium Ion (intermediate) | Nucleophilic attack by nitrogen on the acyl carbonyl carbon |

Quaternization and N-Oxidation

The nitrogen atom within the this compound structure is a tertiary amine, making it a primary site for reactions such as quaternization and N-oxidation. These transformations modify the electronic and steric properties of the molecule, influencing its subsequent reactivity and physical characteristics.

Quaternization

Quaternization involves the alkylation of the tertiary nitrogen atom, converting it into a quaternary ammonium (B1175870) salt. This reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on an electrophilic carbon of an alkylating agent, such as an alkyl halide. This transformation fundamentally alters the nature of the nitrogen center, introducing a permanent positive charge and eliminating its basic and nucleophilic character.

While specific studies on this compound are not extensively detailed in the available literature, the quaternization of structurally similar compounds, particularly poly(4-vinylpyridine) (PVP), provides significant insight. In these cases, the pyridine nitrogen undergoes quaternization with various alkyl halides. nih.gov The degree of quaternization can be precisely controlled by adjusting reaction parameters, such as the molar ratio of the alkyl halide to the nitrogen-containing units. nih.govresearchgate.net For instance, reacting PVP with progressively larger amounts of methyl iodide leads to an increased degree of quaternization, up to 100%. nih.gov The reaction is often faster with more reactive, "activated" halides. researchgate.net

Table 1: Quaternization Agents and Conditions for Structurally Related Vinyl Heterocycles Data extrapolated from studies on poly(4-vinylpyridine).

| Alkylating Agent | Solvent | Temperature | Typical Conversion Yield | Reference |

| Methyl Iodide | Methanol (B129727) / Ethanol | Room Temperature | Up to 100% | nih.gov |

| Chloro 2-propanone | Dimethylformamide (DMF) | Room Temperature | Quantitative | researchgate.net |

| 2-Chloroacetamide | Dimethylformamide (DMF) | Room Temperature | Quantitative | researchgate.netitu.edu.tr |

| Tetradecyl Bromide | Not Specified | Not Specified | 35% to 75% | nih.gov |

N-Oxidation

N-oxidation is the conversion of the tertiary amine to an N-oxide, typically through the action of an oxidizing agent like hydrogen peroxide or a peroxy acid. This process introduces an oxygen atom bonded to the nitrogen, forming a coordinate covalent bond. The resulting N-oxide functionality significantly increases the polarity of the molecule.

N-oxidation is a common metabolic pathway for many tertiary amines. google.com While N-oxides of piperidine derivatives are sometimes found to be less biologically potent than their parent amines, this transformation is not always a deactivation step. google.com In some contexts, N-oxides can serve as prodrugs, which are converted back to the active tertiary amine in vivo. google.comgoogle.com A wide variety of oxidation procedures are known to convert piperidine precursors into their corresponding N-oxyl radicals, which is a related oxidative transformation. researchgate.net

Role as a Basic Site in Chemical Reactions and Catalysis

The chemical behavior of this compound is significantly influenced by the basicity of its tertiary nitrogen atom. The presence of a lone pair of electrons on the nitrogen allows it to function as a Lewis base, readily accepting a proton or coordinating to other Lewis acids.

The basicity of the 1-methylpiperidine (B42303) moiety is greater than that of its parent compound, piperidine. fiveable.me The methyl group attached to the nitrogen is an electron-donating group, which increases the electron density on the nitrogen atom. fiveable.me This enhanced electron density makes the lone pair more available for donation, thereby increasing its ability to accept a proton and act as a base. fiveable.me In the case of N-methylpiperidine, the equatorial conformation of the methyl group is significantly preferred over the axial conformation. wikipedia.org

Due to its basic character, N-methylpiperidine and its derivatives are often employed as building blocks in organic synthesis and can act as basic catalysts or proton scavengers in various reactions. fiveable.mewikipedia.org For example, N-methylpiperidine is used as a reactant for the sp3 C-H bond activation and C(3)-alkylation of cyclic amines. sigmaaldrich.cn

Reaction Pathway Elucidation and Kinetic Studies

For example, kinetic studies on the gas-phase elimination of related piperidine esters, such as ethyl 1-methylpiperidine-3-carboxylate, have been performed to determine their reaction mechanisms. These reactions were found to be unimolecular and follow a first-order rate law. researchgate.net The primary decomposition pathway for these esters involves the formation of a carboxylic acid and ethylene (B1197577) through a concerted, six-membered cyclic transition state. researchgate.net

Such kinetic investigations provide crucial data, including Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A), which characterize the energy barrier and molecularity of the reaction.

Table 2: Arrhenius Parameters for Gas-Phase Elimination of a Related Piperidine Derivative Data from a study on ethyl 1-methylpiperidine-3-carboxylate. researchgate.net

| Compound | Temperature Range (°C) | log A (s-1) | Ea (kJ mol-1) |

| Ethyl 1-methylpiperidine-3-carboxylate | 369.0 – 450.3 | 13.07 ± 0.12 | 212.8 ± 1.6 |

This type of kinetic analysis, applied to reactions of this compound, would allow for the detailed elucidation of its reaction pathways, whether involving the ethenyl group, the nitrogen atom, or a concerted mechanism involving both.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 4-Ethenyl-1-methylpiperidine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the molecule's covalent framework.

¹H and ¹³C NMR: The proton spectrum would feature signals for the N-methyl group, the ethenyl (vinyl) group protons, and the protons of the piperidine (B6355638) ring. The ¹³C spectrum would similarly show distinct resonances for each carbon atom.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu Key expected correlations would include those between the geminal and vicinal protons on the piperidine ring, and within the vinyl group, between the methine proton and the terminal methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. emerypharma.com It would provide a direct link between each proton signal and its corresponding carbon signal, for instance, confirming the attachment of the vinyl protons to the vinyl carbons and the piperidine ring protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. youtube.com A crucial expected correlation would be between the protons on C2 and C6 of the piperidine ring and the N-methyl carbon. Likewise, correlations between the piperidine protons at C3/C5 and the vinyl carbons would confirm the position of the ethenyl substituent at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D structure and stereochemistry. youtube.com For this compound, NOESY would be instrumental in determining the orientation of the ethenyl group (axial vs. equatorial) by observing spatial correlations between the vinyl protons and the axial or equatorial protons on the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts (in ppm) are estimated based on data for N-methylpiperidine and related vinyl-substituted cycloalkanes. Actual values may vary.

| Position | Predicted δ ¹³C | Predicted δ ¹H | Expected COSY Correlations | Expected HMBC Correlations (from ¹H at this position) |

| N-CH₃ | ~47 | ~2.3 (s, 3H) | None | C2, C6 |

| C2, C6 | ~57 | ~2.8 (m, 2H, ax), ~2.0 (m, 2H, eq) | H-3/5, H-2/6 (geminal) | C3/5, N-CH₃ |

| C3, C5 | ~29 | ~1.7 (m, 2H, ax), ~1.5 (m, 2H, eq) | H-2/6, H-4, H-3/5 (geminal) | C2/6, C4, C7 |

| C4 | ~38 | ~2.1 (m, 1H) | H-3/5, H-7 | C2/6, C3/5, C7, C8 |

| C7 (-CH=) | ~142 | ~5.8 (dd, 1H) | H-8a, H-8b, H-4 | C3/5, C4, C8 |

| C8 (=CH₂) | ~114 | ~5.0 (d, 1H, H-8a), ~4.9 (d, 1H, H-8b) | H-7, H-8 (geminal) | C4, C7 |

Solid-State NMR (ssNMR) provides atomic-level information about molecules in their solid, crystalline, or amorphous forms. This technique is particularly powerful for studying molecular conformation and intermolecular packing arrangements that are averaged out in solution. nih.gov

For this compound, ssNMR could be used to:

Determine Conformation: Analyze the precise chair conformation of the piperidine ring in the solid state and the static orientation of the ethenyl and N-methyl substituents.

Identify Polymorphs: Differentiate between different crystalline forms (polymorphs) of the compound, which may exhibit distinct molecular conformations and packing, leading to different ssNMR spectra.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can provide information about the proximity of different molecules in the crystal lattice, revealing details about how they pack together.

Mass Spectrometry Techniques (e.g., HRMS, Tandem MS for Fragmentation Pathways)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would accurately determine the monoisotopic mass of the protonated molecule, [M+H]⁺. For this compound (C₉H₁₇N), the calculated exact mass is 139.1361. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the elemental formula C₉H₁₇N.

Tandem Mass Spectrometry (Tandem MS): Tandem MS (or MS/MS) experiments are used to establish fragmentation pathways. The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. For N-alkyl piperidines, a characteristic fragmentation mechanism is α-cleavage adjacent to the nitrogen atom. wvu.edumiamioh.edu

Table 2: Predicted Key Fragmentation Pathways for this compound in Tandem MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 140 ([M+H]⁺) | 124 | CH₄ (Methane, from N-methyl and ring H) | C₈H₁₄N⁺ |

| 140 ([M+H]⁺) | 98 | C₃H₆ (Propene, from ring fragmentation) | C₆H₁₂N⁺ (N-methyl-1,2,3,4-tetrahydropyridinium) |

| 140 ([M+H]⁺) | 84 | C₄H₈ (Butene, from ring fragmentation) | C₅H₁₀N⁺ (N-methylpyrrolidinium variant) |

| 140 ([M+H]⁺) | 70 | C₅H₁₀ (Pentene, from ring fragmentation) | C₄H₈N⁺ (N-methylazetidinium variant) |

| 140 ([M+H]⁺) | 42 | C₇H₁₄ (Loss of piperidine ring with vinyl) | C₂H₄N⁺ (N-methylethenamine ion) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would be expected to confirm:

Molecular Connectivity: The exact bonding arrangement of all atoms.

Conformation: The piperidine ring would almost certainly adopt a chair conformation, as this is the most stable arrangement for six-membered rings. nih.govnih.gov The analysis would unambiguously determine whether the 4-ethenyl substituent occupies an equatorial or axial position. Based on steric considerations, the equatorial position is the more likely, thermodynamically favored conformation.

Intermolecular Packing: The precise arrangement of molecules within the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or van der Waals forces.

It is important to note that this compound is an achiral molecule because it possesses a plane of symmetry passing through the N1, C4, and the ethenyl group. Therefore, it does not have enantiomers, and the concept of absolute configuration does not apply.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can also provide conformational information. The two techniques are complementary, as some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. Based on analyses of related piperidine structures, the following vibrational modes would be expected for this compound. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

| C-H Stretch (sp²) | Vinyl C-H | 3100–3000 | Medium / Medium |

| C-H Stretch (sp³) | Piperidine & Methyl C-H | 2980–2800 | Strong / Strong |

| C=C Stretch | Vinyl C=C | 1650–1630 | Medium / Strong |

| CH₂ Scissoring | Piperidine CH₂ | 1480–1440 | Medium / Medium |

| C-N Stretch | Tertiary Amine | 1150–1050 | Medium-Strong / Weak |

| =C-H Bend (out-of-plane) | Vinyl C-H | 1000–900 | Strong / Weak |

| Ring Vibrations | Piperidine Skeleton | 1200–800 | Medium (Fingerprint Region) |

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

Chiral chromatography is a technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound. acs.orgthieme-connect.com Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.

The compound this compound is achiral . A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion. In this compound, the C4 carbon is bonded to a hydrogen, the vinyl group, and two identical pathways around the ring to the nitrogen atom (-CH₂-CH₂-N(CH₃)-). This creates a plane of symmetry that bisects the molecule through the N-CH₃ group and the C4-ethenyl group.

Because the molecule is achiral:

It does not have enantiomers and exists as a single structure.

It will not rotate plane-polarized light, meaning its optical rotation is zero.

Chiral chromatography is not an applicable technique for its analysis, as there are no enantiomers to separate.

While these techniques are crucial for many substituted piperidines that do contain stereocenters, they are not relevant for the purity assessment of this compound itself. nih.govlookchem.com

Computational Chemistry and Theoretical Investigations of 4 Ethenyl 1 Methylpiperidine

Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Reactivity Indices, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbitals, and associated energies. For 4-Ethenyl-1-methylpiperidine, DFT calculations can elucidate its intrinsic stability, reactivity, and the nature of its chemical bonds.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Electronegativity (χ): Calculated as (I + A) / 2.

Global Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, -χ), this index measures the propensity of a species to accept electrons.

While direct calculations for this compound are not published, the following table presents DFT-calculated parameters for a structurally related piperidine (B6355638) derivative to illustrate the type of data generated from such an analysis.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.91 |

| ELUMO | -0.93 |

| Energy Gap (ΔE) | 5.98 |

| Ionization Potential (I) | 6.91 |

| Electron Affinity (A) | 0.93 |

| Global Hardness (η) | 2.99 |

| Electronegativity (χ) | 3.92 |

| Electrophilicity Index (ω) | 2.57 |

Table 1. Example of Quantum Chemical Parameters Calculated via DFT/B3LYP for 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate, a related piperidine compound.

Conformational Analysis and Energy Landscapes (e.g., Molecular Mechanics, Molecular Dynamics Simulations)

The piperidine ring is not planar and exists in several conformations, with the "chair" form being the most stable. For this compound, two primary chair conformers are expected: one with the ethenyl group in an axial position and one with it in an equatorial position. The orientation of the N-methyl group also contributes to the conformational landscape. rsc.org

Conformational analysis using computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations is used to explore the potential energy surface of the molecule. rsc.org These simulations map the energy of the molecule as a function of its geometry, identifying stable low-energy conformers and the energy barriers for interconversion between them.

Molecular Mechanics (MM): Uses classical physics (a force field) to calculate the energy of a molecule based on bond lengths, angles, and torsions. It is computationally fast and ideal for scanning a wide range of possible conformations.

Molecular Dynamics (MD): Simulates the movement of atoms and molecules over time, providing insight into the dynamic behavior and stability of different conformers in various environments (e.g., in a solvent). researchgate.net

Studies on the parent compound, N-methylpiperidine, have shown that the conformer with the methyl group in the equatorial position is more stable than the axial conformer. rsc.org The introduction of the 4-ethenyl group adds another layer of complexity. Generally, bulky substituents on a cyclohexane or piperidine ring are more stable in the equatorial position to minimize steric hindrance. Computational analysis can precisely quantify this energy difference (ΔG). For N-methylpiperidine, experimental and computational work has established the energy difference between its conformers. rsc.orgrsc.org

| Compound | Conformer Comparison | ΔG (kcal/mol) | Method |

|---|---|---|---|

| N-Methylpiperidine | Equatorial-CH₃ vs. Axial-CH₃ | 2.7 | Experimental rsc.org |

| N-Acylpiperidine (with 2-methyl) | Axial-CH₃ vs. Equatorial-CH₃ | -3.2 | Computational (M06-2X) nih.gov |

| 3-Fluoropiperidine (HCl salt) | Axial-F vs. Equatorial-F | -2.13 | Computational (DFT in water) nih.gov |

Table 2. Examples of Calculated and Experimental Conformational Free Energy Differences (ΔG) in Substituted Piperidines. A negative value indicates the first-listed conformer is more stable. rsc.orgnih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. uncw.edu This is typically a multi-step process where the molecule's geometry is first optimized (often using DFT), and then a specialized calculation, such as the Gauge-Including Atomic Orbital (GIAO) method, is performed to compute the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS).

The accuracy of these predictions has improved significantly, with modern DFT methods often yielding ¹H shifts within 0.2 ppm and ¹³C shifts within 2.0 ppm of experimental values. mdpi.comnih.gov Such calculations are invaluable for:

Confirming the structure of a newly synthesized compound.

Assigning signals in a complex experimental spectrum.

Distinguishing between different isomers or conformers, as the chemical shift of a nucleus is highly sensitive to its local electronic and spatial environment.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2, C6 | 53.0 | 53.8 | 0.8 |

| C3, C5 | 33.9 | 33.1 | -0.8 |

| C4 | 65.8 | 66.4 | 0.6 |

| N-CH₃ | 46.2 | 45.1 | -1.1 |

Table 3. Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 4-hydroxy-N-methylpiperidine, a structural analogue. Calculations were performed at the GIAO/B3LYP/6-31G(d,p) level. researchgate.net

Reaction Mechanism Simulations and Transition State Identification

Theoretical calculations are crucial for mapping the detailed mechanism of chemical reactions. By modeling the reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. The transition state (TS) is a key structure representing the highest energy point along the reaction coordinate, and the energy difference between the reactants and the TS is the activation energy (ΔG‡), which governs the reaction rate.

For this compound, one could simulate various reactions, such as the addition of an electrophile to the ethenyl double bond or reactions involving the nucleophilic nitrogen atom. Computational studies on piperidine-catalyzed reactions, like the Knoevenagel condensation, have successfully identified the roles of key intermediates (e.g., iminium ions) and calculated the free energy barriers for each step. acs.org Such an analysis can reveal the rate-determining step and explain how the catalyst functions. For example, in one study, the formation of the iminium ion was found to have the highest energy barrier, making it the slowest step in the catalytic cycle. acs.orgresearchgate.net

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Step 1 | Carbinolamine Formation (via TS1b) | 21.8 |

| Step 2 | Enolate Attack on Iminium Ion (via TS2) | 17.2 |

| Step 3 | Piperidine Elimination (via TS3) | 21.6 |

Table 4. Example of Calculated Free Energy Barriers (ΔG‡) for the Key Steps in a Piperidine-Catalyzed Knoevenagel Condensation Reaction. acs.org

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches (focus on chemical transformations)

Structure-Activity Relationship (SAR) studies aim to link a molecule's structural features to its activity or reactivity. When this is done using computational descriptors, it is often termed Quantitative Structure-Activity Relationship (QSAR). drugdesign.org While typically applied to biological activity, the same principles can be used to model the reactivity of a series of compounds in specific chemical transformations.

For a series of piperidine derivatives, one could build a QSAR model to predict their nucleophilicity, their rate of reaction with a specific electrophile, or their efficiency in a catalytic process. This involves three main steps:

Descriptor Calculation: For each molecule in a training set, calculate a variety of computational descriptors (e.g., electronic properties like HOMO energy and atomic charges; steric properties like molecular volume). researchgate.net

Model Building: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a mathematical equation that correlates a selection of these descriptors with the observed experimental reactivity. nih.gov

Validation: Test the model's predictive power using an external set of molecules not included in the model's creation.

A successful QSAR model can provide deep insight into which molecular properties drive reactivity. For instance, a study might reveal that the rate of N-alkylation in a series of substituted piperidines is most strongly correlated with the calculated charge on the nitrogen atom and the HOMO energy. Such models are powerful tools for designing new molecules with enhanced or tailored reactivity for specific chemical applications. mdpi.com

| Compound Series | Correlated Activity | Key Computational Descriptors | Statistical Model |

|---|---|---|---|

| 4-Phenylpiperidine Derivatives | μ Opioid Agonist Activity | Topological and electronic descriptors | Neural Network nih.gov |

| Furan-pyrazole Piperidines | Antiproliferative Activity (IC₅₀) | 3D and 2D autocorrelation descriptors | Multiple Linear Regression researchgate.net |

| General Piperidine Derivatives | Cardiotoxicity (pIC₅₀) | Hybrid optimal descriptors | Monte Carlo method mdpi.com |

Table 5. Examples of QSAR Studies on Piperidine Derivatives, Illustrating the Correlation of Computational Descriptors with Biological or Toxicological Activity. researchgate.netnih.govmdpi.com

Applications of 4 Ethenyl 1 Methylpiperidine in Diverse Chemical Syntheses and Materials Development

As a Versatile Synthetic Building Block for Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.gov The synthesis of these complex molecules often relies on the use of versatile building blocks that can be elaborated through various chemical transformations. organic-chemistry.orgorganic-chemistry.orgmdpi.com 4-Ethenyl-1-methylpiperidine, with its distinct functional groups, is positioned as a valuable precursor in this context.

Precursor in Complex Organic Molecule Synthesis

The chemical reactivity of this compound is centered on its two primary functional regions: the ethenyl (vinyl) group and the N-methylated piperidine (B6355638) ring. The vinyl group is susceptible to a wide range of electrophilic addition reactions and can participate in cycloadditions, hydroboration-oxidation, and ozonolysis, allowing for the introduction of diverse functionalities at the 4-position of the piperidine ring.

Simultaneously, the tertiary amine of the piperidine ring can act as an internal base or nucleophile, influencing the regioselectivity of reactions or participating directly in cyclization steps. While specific, complex natural product syntheses starting directly from this compound are not extensively detailed in readily available literature, its structural elements are analogous to intermediates used in the synthesis of various alkaloids and other bioactive compounds. For instance, related piperidine derivatives are key starting materials in the preparation of advanced pharmaceutical ingredients. google.com The strategic manipulation of the vinyl group, followed by further reactions involving the piperidine nitrogen, represents a plausible pathway to construct more elaborate heterocyclic systems.

Intermediate in the Preparation of Advanced Chemical Reagents

The piperidine moiety is a common scaffold in the design of specialized chemical reagents, including organocatalysts and ligands for transition metal catalysis. The synthesis of such reagents often requires the introduction of specific functional groups onto the piperidine core. This compound serves as a valuable intermediate in this regard.

The vinyl group can be transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, or amino groups, through established synthetic protocols. These transformations provide a handle for attaching the piperidine scaffold to other molecular fragments or solid supports. For example, converting the vinyl group to a primary alcohol would allow for its esterification to a polymer backbone, creating a polymer-supported catalyst. While research has focused on related piperidine derivatives for creating reagents like those for peptide synthesis researchgate.net, the synthetic flexibility of this compound makes it a promising candidate for the development of new, custom-designed reagents for a range of chemical applications.

In Polymer Chemistry and Advanced Materials

The presence of the vinyl group enables this compound to act as a monomer in polymerization reactions, leading to the formation of functional polymers with pendant piperidine groups. These polymers have found significant applications in the field of advanced materials, particularly where the introduction of a basic or cationic character is desired. nih.govmdpi.com

As a Monomer for Homopolymerization

This compound can undergo polymerization to form poly(this compound). While specific studies on the homopolymerization of this exact monomer are limited, the polymerization of structurally analogous monomers, such as 4-vinylbenzyl piperidine, has been investigated. rsc.org Anionic polymerization of such monomers can proceed in a living manner, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (polydispersity index, PDI). rsc.org

This controlled polymerization process is crucial for creating well-defined materials where properties are highly dependent on polymer chain length. The resulting homopolymer is a macromolecule decorated with pendant N-methylpiperidine units along its backbone, which can be further modified for specific applications.

Table 1: Illustrative Anionic Polymerization of a Structurally Similar Monomer (4-Vinylbenzyl Piperidine) This table demonstrates the controlled nature of living anionic polymerization applicable to vinylpiperidine monomers, based on data for 4-vinylbenzyl piperidine. rsc.org

| Entry | Target Molecular Weight ( g/mol ) | Measured Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 1 | 5,000 | 5,100 | 1.05 |

| 2 | 10,000 | 10,300 | 1.04 |

| 3 | 20,000 | 21,500 | 1.05 |

In Copolymerization for Tailored Material Properties

To achieve a broader range of physical and chemical properties, this compound can be copolymerized with other vinyl monomers, such as styrene or methyl methacrylate. Copolymerization allows for the creation of materials that combine the properties of both monomers. For example, incorporating the piperidine-containing monomer into a polystyrene chain introduces basic functional sites into an otherwise non-functional hydrocarbon polymer.

Block copolymers can also be synthesized using living polymerization techniques. rsc.org In a block copolymer of styrene and this compound, for instance, one block would be hydrophobic (polystyrene) while the other would be more hydrophilic and functional (the piperidine-containing block). This structure can lead to self-assembly into nanoscale morphologies, which is a key strategy for designing materials with highly ordered structures, such as thermoplastic elastomers or advanced separation membranes. rsc.org

Precursor for Functional Polymers (e.g., ion exchange membranes, catalytic polymers)

One of the most significant applications of polymers derived from this compound is in the creation of anion exchange membranes (AEMs). nih.govresearchgate.net After polymerization, the pendant N-methylpiperidine groups can be quaternized by reacting them with an alkyl halide (e.g., methyl iodide or a longer chain alkyl bromide). This reaction converts the neutral tertiary amine into a positively charged quaternary piperidinium (B107235) cation, rendering the polymer a polyelectrolyte. rsc.org

These cationic polymers are essential for fabricating AEMs, which are used in electrochemical devices like fuel cells and electrolyzers. nih.govrsc.org The piperidinium group has been shown to offer excellent chemical stability in the highly alkaline environments characteristic of these devices. mdpi.com The performance of the AEM, including its ionic conductivity and mechanical strength, can be finely tuned by controlling the amount of the piperidine monomer incorporated and by the choice of the comonomer and cross-linking agents. nih.govmdpi.com

Table 2: Properties of Various Piperidinium-Based Anion Exchange Membranes This table summarizes typical performance metrics for AEMs functionalized with piperidinium cations, demonstrating their suitability for electrochemical applications.

| Membrane Type | Ion Exchange Capacity (mmol/g) | Hydroxide Conductivity (mS/cm at 80 °C) | Water Uptake (%) | Alkaline Stability |

| Cross-linked Poly(arylene ether sulfone) with dual piperidinium groups mdpi.com | 1.85 | 21 | 10.5 | High stability in 3M KOH mdpi.com |

| Poly(ethylene piperidinium) nih.gov | Not specified | 354.3 | 350 | 84.7% conductivity retained after 35 days in KOH nih.gov |

| Poly(terphenyl piperidinium) researchgate.net | Not specified | 155.3 | Not specified | 92.1% conductivity retained after 1080h in 2M NaOH researchgate.net |

As a Ligand or Ligand Precursor in Catalysis

The nitrogen atom within the piperidine ring and the reactive vinyl group of this compound make it a versatile building block for the synthesis of novel ligands for metal-catalyzed reactions. The development of both chiral and achiral ligands from this precursor allows for the fine-tuning of catalyst properties to achieve desired reactivity and selectivity.

Evaluation in Metal-Catalyzed Organic Transformations

The performance of ligands derived from this compound in metal-catalyzed reactions would be the ultimate test of their efficacy. These ligands could potentially be employed in a variety of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of the ligand, dictated by the substituents on the piperidine ring and the nature of the coordinating atoms, would significantly influence the activity and selectivity of the metal catalyst.

A systematic evaluation would involve screening a library of these ligands in a model reaction to identify the optimal ligand-metal combination. Key performance indicators would include reaction yield, turnover number, turnover frequency, and, for asymmetric catalysis, enantiomeric excess.

Currently, there is a lack of specific research data detailing the evaluation of this compound-based ligands in metal-catalyzed organic transformations. This highlights an opportunity for synthetic and catalytic chemists to explore the potential of this scaffold.

In Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, well-defined structures. The structural features of this compound suggest its potential as a building block in the construction of supramolecular assemblies.

The piperidine nitrogen can act as a hydrogen bond acceptor, while the vinyl group can participate in π-stacking interactions or be used as a reactive site for polymerization or cross-linking after self-assembly. By incorporating this compound into larger molecules, it is possible to design systems that self-assemble into discrete architectures, such as capsules, cages, or extended networks.

For example, the synthesis of molecules containing multiple this compound units could lead to the formation of metallo-supramolecular structures upon coordination with metal ions. The directionality of the coordination bonds and the geometry of the organic building block would dictate the final assembled structure.

As with its applications in catalysis, the use of this compound in supramolecular chemistry and self-assembly processes is an underexplored area of research. The design and synthesis of novel supramolecular systems based on this compound could lead to new materials with interesting properties and functions.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries

Academic research on 4-Ethenyl-1-methylpiperidine has primarily focused on its synthesis and exploring the reactivity of its constituent functional groups: the tertiary amine within the piperidine (B6355638) ring and the terminal alkene. Key contributions have centered on developing efficient synthetic methodologies, which are crucial for making this compound and its derivatives more accessible for further investigation. While direct studies on this specific molecule are not abundant, the broader academic effort in the synthesis of substituted piperidines and the functionalization of vinyl groups on heterocyclic scaffolds has laid a significant foundation. Discoveries in related systems have highlighted the potential for this compound to act as a versatile building block in the construction of more complex molecular architectures. The understanding of its conformational preferences and the electronic interplay between the nitrogen atom and the vinyl group are areas where academic research has provided valuable, albeit often inferred, insights.

Unexplored Synthetic Avenues

Despite the existence of plausible synthetic routes, several avenues for the synthesis of this compound remain underexplored. The development of more atom-economical and environmentally benign methods presents a significant opportunity. For instance, catalytic methods that directly introduce the vinyl group onto a pre-formed 1-methylpiperidine (B42303) ring are an attractive but challenging goal. The use of modern cross-coupling reactions, potentially involving C-H activation at the 4-position of the piperidine ring, could offer a more direct and efficient route compared to traditional multi-step sequences.

Furthermore, enantioselective syntheses of this compound are largely unexplored. The development of chiral catalysts or the use of chiral auxiliaries to control the stereochemistry during the formation of the vinyl group or the piperidine ring itself would open up new possibilities for its application in asymmetric synthesis and as a chiral ligand. Alternative elimination strategies from functionalized precursors at the 4-position, beyond simple dehydration or dehydrohalogenation, could also provide novel and more controlled synthetic pathways.

Advancements in Mechanistic Understanding

A deeper mechanistic understanding of the reactions used to synthesize and functionalize this compound is crucial for optimizing existing methods and developing new ones. For the commonly employed Wittig reaction, while the general mechanism is well-established, detailed computational and experimental studies on the specific substrate, 1-methyl-4-piperidone (B142233), could provide insights into the stereoselectivity and potential side reactions. Understanding the factors that govern the formation of the oxaphosphetane intermediate and its subsequent decomposition would be particularly valuable.

In the context of elimination reactions to form the vinyl group, a more nuanced understanding of the competition between different elimination pathways (e.g., E1, E2, E1cB) under various reaction conditions would allow for greater control over the reaction outcome. researchgate.net The influence of the nitrogen atom on the regioselectivity and stereoselectivity of these eliminations is an area ripe for detailed mechanistic investigation. Furthermore, understanding the mechanism of polymerization and the reactivity of the vinyl group in various addition reactions will be critical for its application in materials science and as a synthetic intermediate.

Emerging Opportunities in Materials Science and Catalysis

The presence of a polymerizable vinyl group and a basic nitrogen atom makes this compound an intriguing monomer for the synthesis of functional polymers. These polymers, poly(this compound), could find applications in various areas of materials science. For instance, they could serve as novel basic supports for catalysts, where the piperidine units provide catalytic sites or act as ligands for metal nanoparticles. researchgate.net The ability to tune the physical and chemical properties of the polymer by copolymerization with other monomers opens up a wide range of possibilities for creating materials with tailored properties.

In the field of catalysis, the monomer itself or its simple derivatives could act as ligands for transition metal catalysts. The nitrogen atom of the piperidine ring can coordinate to a metal center, while the vinyl group provides a handle for immobilization onto a solid support or for further functionalization. This could lead to the development of new homogeneous or heterogeneous catalysts for a variety of organic transformations. Furthermore, the quaternization of the nitrogen atom in the polymer could lead to the formation of poly-ionic liquids with potential applications as electrolytes, gas separation membranes, or antimicrobial materials.

Role in Advancing Fundamental Organic Chemistry

The study of this compound and its derivatives can contribute to a deeper understanding of several fundamental concepts in organic chemistry. The interplay between the saturated heterocyclic ring and the unsaturated vinyl substituent provides a platform to study the electronic and steric effects on reactivity. For example, investigating the influence of the nitrogen lone pair on the reactivity of the double bond towards electrophilic addition can provide valuable insights into intramolecular interactions.

Furthermore, the synthesis of this molecule provides a practical context for teaching and exploring a range of important organic reactions, including olefination reactions, elimination reactions, and the chemistry of heterocyclic compounds. The challenges associated with its stereoselective synthesis can serve as a driving force for the development of new synthetic methodologies with broader applications. The exploration of its reactivity can also lead to the discovery of novel transformations and the expansion of the synthetic chemist's toolkit for the construction of complex nitrogen-containing molecules. The piperidine scaffold is a key feature in many pharmaceuticals, and understanding the chemistry of functionalized piperidines like this compound is crucial for the development of new therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic strategies for 4-Ethenyl-1-methylpiperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized by reacting amines with aldehydes or ketones under reflux in solvents like ethanol or dichloromethane . Optimization involves monitoring reaction kinetics using techniques like TLC or HPLC. Key parameters include temperature control (e.g., 60–80°C for reflux), stoichiometric ratios (e.g., 1:1.2 for amine to electrophile), and catalysts (e.g., NaBH₄ for reductive steps). Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products.

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the piperidine ring structure, ethenyl group (-CH₂-CH₂), and methyl substituent. For instance, the methyl group at position 1 should appear as a singlet (~δ 2.3–2.5 ppm in CDCl₃), while ethenyl protons show splitting patterns (e.g., doublets at δ 5.0–5.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 125.12).

- HPLC: Reverse-phase C18 columns with mobile phases like methanol/water (70:30) ensure purity assessment (retention time ~8–10 minutes).

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fume hoods are required due to potential inhalation hazards (Category 4 acute toxicity) .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency showers/eyewash stations must be accessible .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using programs like SHELXL provides atomic-level resolution. For example:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement: Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically.

- Validation: Tools like PLATON check for voids, bond-length outliers, and R-factor convergence (<5%). Crystallographic data should be deposited in the Cambridge Structural Database (CSD).

Q. How can contradictory biological activity data for this compound derivatives be systematically addressed?

Methodological Answer:

- Dose-Response Studies: Use IC₅₀/EC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) to identify concentration-dependent effects .

- Structural Analog Comparison: Compare with derivatives like 4-Chloro-1-methylpiperidine to isolate substituent-specific effects.

- Meta-Analysis: Aggregate data from PubChem and validated pharmacological databases, applying statistical tools (e.g., ANOVA) to resolve discrepancies.

Q. What computational approaches elucidate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like serotonin receptors (e.g., 5-HT₃). The ethenyl group may enhance hydrophobic binding in pocket residues .

- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers or aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.